1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
CAS No.: 1434128-47-8
Cat. No.: VC2721227
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1434128-47-8 |
|---|---|
| Molecular Formula | C10H16ClN3O |
| Molecular Weight | 229.71 g/mol |
| IUPAC Name | 1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H |
| Standard InChI Key | SFRJNJLRSMZOJF-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C3=C(CNC3)C=N2.Cl |
| Canonical SMILES | C1COCCC1N2C3=C(CNC3)C=N2.Cl |
Introduction
Chemical Identity and Nomenclature
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride is a heterocyclic compound characterized by a fused ring system with a tetrahydropyranyl substituent. The compound exists as a hydrochloride salt, which enhances its stability and solubility properties for research applications.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1434128-47-8 |
| Molecular Formula | C₁₀H₁₆ClN₃O |
| Molecular Weight | 229.71 g/mol |
| IUPAC Name | 1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
| SMILES Notation | C1COCCC1N2C3=C(CNC3)C=N2.Cl |
| InChI | InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H |
| InChIKey | SFRJNJLRSMZOJF-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature and commercial catalogs, including MFCD24335243 and 1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride .
Structural Characteristics and Physical Properties
Structural Features
The core structure consists of a bicyclic system where a pyrazole ring is fused with a partially reduced pyrrole ring, forming a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. A tetrahydropyranyl group is attached at the N-1 position of the pyrazole ring, contributing to the compound's unique three-dimensional orientation and potential binding characteristics .
Physical and Chemical Properties
| Property | Description/Value |
|---|---|
| Physical State | Solid |
| Appearance | Crystalline powder |
| Solubility | Soluble in polar organic solvents and water due to its hydrochloride salt form |
| Stability | Generally stable under standard laboratory conditions |
| LogP (calculated) | Approximately 1.5 (estimated based on similar structures) |
The hydrochloride salt formation significantly alters the pharmaceutical properties compared to the free base, potentially enhancing bioavailability in biological systems and stability in formulations .
Biological Activity and Pharmacological Relevance
Structure-Activity Relationships
Based on research with structurally similar compounds, several key structure-activity relationships have been identified for this chemical class:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Pyrazole N-substituent | Influences binding affinity and selectivity profiles |
| Conformation of the tetrahydropyrrole ring | Affects spatial orientation and target recognition |
| Position and nature of additional substituents | Modulates potency, physicochemical properties, and pharmacokinetic characteristics |
These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize this scaffold for specific therapeutic applications .
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